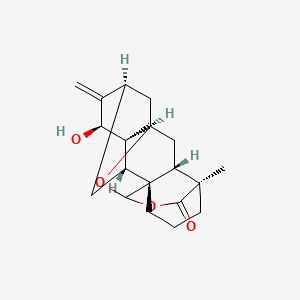

Spiramilactone B

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBGAGAUTOKWGJ-HTYOSSKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Diuretic: An In-depth Technical Guide to the Discovery and Development of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of spironolactone, a synthetic steroid that has become a cornerstone in the management of various cardiovascular and endocrine conditions. From its initial synthesis to its well-established clinical applications, this document details the key milestones, experimental protocols, and mechanistic insights that have shaped our understanding of this remarkable molecule.

A Journey Through Time: The Development of Spironolactone

The story of spironolactone begins with a pivotal discovery in endocrinology. In 1953, the identification of aldosterone, the primary mineralocorticoid hormone, opened a new frontier in understanding the regulation of electrolyte and water balance.[1] This discovery spurred a quest for agents that could counteract the effects of aldosterone, particularly its role in sodium and water retention.

G.D. Searle & Co. (now part of Pfizer) took up this challenge, and in 1957, their research team, led by John A. Cella, first synthesized spironolactone.[1][2] This novel compound, a 17-spirolactone steroid, demonstrated the ability to block the effects of mineralocorticoids in adrenalectomized rats.[1] By 1959, spironolactone was introduced to the market, and it received FDA approval on January 21, 1960.[3]

Initially, spironolactone was recognized for its potassium-sparing diuretic properties, offering a significant advantage over existing diuretics that often led to potassium depletion.[3] However, further research in the 1970s unveiled its antiandrogenic activity, expanding its therapeutic potential to conditions characterized by excess androgen levels.[4] This dual mechanism of action has cemented spironolactone's place in the treatment of a wide array of conditions, from heart failure and hypertension to hirsutism and acne.

Key Milestones in Spironolactone Development

| Year | Milestone | Key Researchers/Organizations | Significance |

| 1953 | Discovery of Aldosterone | Sylvia Simpson, James Tait, and colleagues | Provided the scientific rationale for developing a mineralocorticoid antagonist.[1] |

| 1957 | First Synthesis of Spironolactone | John A. Cella and co-workers at G.D. Searle & Co. | The birth of a new class of diuretics.[1][2] |

| 1959 | Market Introduction of Spironolactone | G.D. Searle & Co. | Made the therapeutic benefits of aldosterone antagonism available to patients.[5][6] |

| 1960 | FDA Approval of Spironolactone | U.S. Food and Drug Administration | Official recognition of its safety and efficacy for clinical use.[3] |

| 1970s | Discovery of Antiandrogenic Effects | Various researchers | Unveiled a second major mechanism of action, broadening its therapeutic applications.[4] |

| 1999 | Publication of the RALES Study | The RALES Investigators | Demonstrated a significant mortality benefit in patients with severe heart failure, revolutionizing its treatment.[7] |

Experimental Protocols: Synthesizing Spironolactone

The synthesis of spironolactone has evolved since its initial discovery. Below are outlines of key experimental approaches.

The Original Cella Synthesis (1957-1959):

This pioneering synthesis started from dehydroepiandrosterone (DHEA). The key steps involved:

-

Ethynylation of DHEA: Reaction of DHEA with acetylene to introduce a 17α-ethynyl group.

-

Carboxylation: Introduction of a carboxyl group at the terminal position of the ethynyl group via a Grignard reaction followed by treatment with carbon dioxide.

-

Hydrogenation and Lactonization: Selective hydrogenation of the triple bond to a double bond and subsequent acid-catalyzed cyclization to form the γ-lactone ring.

-

Oxidation and Dehydrogenation: Oxidation of the 3β-hydroxyl group and introduction of a double bond in the A ring to yield canrenone.

-

Thioacetylation: Reaction of canrenone with thioacetic acid to introduce the 7α-acetylthio group, yielding spironolactone.[8]

Industrial Synthesis from Androstenedione:

Later industrial methods utilized the more readily available starting material, androstenedione. A common route involves:

-

Ethynylation: Similar to the Cella synthesis, androstenedione undergoes ethynylation at the 17-position.

-

Hydrogenation: The resulting alkyne is hydrogenated.

-

Oxidative Cyclization and Dehydrogenation: A series of reactions to form the lactone ring and introduce the diene system, leading to the formation of canrenone.

-

Thiolation: The final step is the addition of a thioacetyl group to canrenone to produce spironolactone.[8]

A representative laboratory-scale procedure for the final step is as follows:

-

Reaction: Canrenone and thioacetic acid are reacted in a suitable solvent, such as ethanol, in the presence of an acidic catalyst. The mixture is heated to reflux for 3-5 hours.

-

Workup: After the reaction, the mixture is cooled, and the product is precipitated. The crude spironolactone is then filtered.

-

Purification: The filter cake is washed and can be further purified by recrystallization from a solvent like ethanol to yield the final product.[9]

Signaling Pathways and Mechanism of Action

Spironolactone exerts its effects primarily through the competitive antagonism of two key nuclear receptors: the mineralocorticoid receptor (MR) and the androgen receptor (AR).

Mineralocorticoid Receptor (MR) Antagonism

In the kidney, aldosterone binds to the MR in the cytoplasm of epithelial cells of the distal tubules and collecting ducts. This complex then translocates to the nucleus, where it upregulates the expression of genes involved in sodium and water reabsorption and potassium excretion. Spironolactone, by competitively binding to the MR, prevents aldosterone from activating this pathway. This leads to increased sodium and water excretion and potassium retention, the basis for its diuretic and antihypertensive effects.

Caption: Mineralocorticoid Receptor Signaling Pathway and Spironolactone Antagonism.

Androgen Receptor (AR) Antagonism

Spironolactone also acts as a competitive antagonist at the androgen receptor. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to the transcription of genes that mediate androgenic effects. By blocking this interaction, spironolactone reduces the effects of androgens in tissues like hair follicles and sebaceous glands. This mechanism is responsible for its efficacy in treating hirsutism and acne.

Caption: Androgen Receptor Signaling Pathway and Spironolactone Antagonism.

Preclinical and Clinical Data Summary

The development of spironolactone has been supported by a wealth of preclinical and clinical data. Below is a summary of key quantitative findings.

| Study Type | Subject | Intervention | Key Quantitative Outcomes | Reference |

| Preclinical Toxicology | Mice, Rats, Rabbits | Spironolactone | Oral LD50 > 1000 mg/kg | [5][10][11] |

| Clinical Trial (RALES) | 1663 patients with severe heart failure (NYHA Class III-IV, LVEF ≤ 35%) | Spironolactone (25-50 mg/day) vs. Placebo | 30% reduction in all-cause mortality in the spironolactone group (p < 0.001); 35% reduction in hospitalization for heart failure. | [7][12] |

| Clinical Trial (Resistant Hypertension) | 161 patients with resistant hypertension | Spironolactone (25 mg/day) vs. Placebo | At 8 weeks, a significantly greater reduction in systolic blood pressure (-9.9 mmHg) and diastolic blood pressure (-3.0 mmHg) in the spironolactone group (p < 0.001 and p=0.003 respectively). | [13] |

| Meta-analysis (Resistant Hypertension) | 1655 patients from 12 trials | Spironolactone vs. Placebo | Significant reduction in office systolic BP (WMD = -20.14 mmHg) and diastolic BP (WMD = -5.73 mmHg). | [14] |

| Clinical Trial (Hirsutism) | 40 hirsute women | Spironolactone (100 mg/day) vs. Flutamide, Finasteride, and Placebo | At 6 months, a mean reduction in hair shaft diameter of 11.7% and a 41.0% reduction in Ferriman-Gallwey score with spironolactone. | [3] |

| Clinical Trial (Hirsutism) | 18 hirsute women | Spironolactone (100 mg/day) | At 6 months, the total hirsutism score decreased from 14.1 to 11.8 (p < 0.01). | [15] |

| Clinical Trial (Hirsutism) | 39 patients with hirsutism | Spironolactone (200 mg/day) | Noticeable regression in hair growth within two months, with maximal effect at six months. | [16][17] |

Conclusion

From its rational design as an aldosterone antagonist to the serendipitous discovery of its antiandrogenic properties, spironolactone's journey through drug development is a testament to the intricate interplay of targeted research and clinical observation. Its well-defined mechanisms of action, supported by robust preclinical and clinical data, have established it as an essential medicine for a diverse range of conditions. For researchers and drug development professionals, the story of spironolactone serves as a compelling case study in the enduring impact of a well-characterized small molecule on clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of spironolactone, flutamide, and finasteride efficacy in the treatment of hirsutism: a randomized, double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Synthesis and reactions of 2-methylene-canrenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 9. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 10. DailyMed - SPIRONOLACTONE tablet, film coated [dailymed.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of spironolactone in resistant arterial hypertension: a randomized, double-blind, placebo-controlled trial (ASPIRANT-EXT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spironolactone in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment of hirsutism with spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis Pathways of Spironolactone

Spironolactone (7α-acetylthio-17α-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) is a synthetic steroid that functions as a potassium-sparing diuretic and a competitive antagonist of aldosterone. Its synthesis has been a subject of extensive research, leading to the development of several distinct pathways, primarily originating from readily available steroid precursors such as dehydroepiandrosterone (DHEA) and androstenedione. This guide provides a detailed overview of the core industrial and laboratory-scale synthesis routes, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Synthetic Strategies

The synthesis of spironolactone fundamentally involves two key transformations: the formation of the γ-lactone ring at the C17 position and the introduction of the 7α-acetylthio group. The order and methodology of these transformations define the various synthetic routes. The most prominent pathways were pioneered by G.D. Searle, Ciba-Geigy, and The Upjohn Company, each presenting unique approaches to the construction of the spironolactone molecule.

Pathway 1: The G.D. Searle Synthesis from Dehydroepiandrosterone (DHEA)

The first industrial synthesis of spironolactone was reported in the late 1950s by researchers at G.D. Searle & Co. This pathway commences with dehydroepiandrosterone (DHEA) and proceeds through the key intermediate, canrenone.

Logical Flow of the G.D. Searle Synthesis

An In-depth Technical Guide to the Identification and Characterization of Spironolactone Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for identifying and characterizing the metabolites of spironolactone, a widely used potassium-sparing diuretic and aldosterone antagonist. The document details the primary metabolic pathways, presents quantitative pharmacokinetic data, and outlines detailed experimental protocols for the analysis of these compounds in biological matrices.

Introduction to Spironolactone Metabolism

Spironolactone undergoes rapid and extensive metabolism in the body, with virtually no unchanged drug excreted in the urine.[1] Its therapeutic effects are largely attributed to its active metabolites.[2] The metabolic pathways of spironolactone can be broadly classified into two main categories:

-

Metabolites with Sulfur Removal: This pathway involves the removal of the sulfur-containing acetyl group from the C7 position. The primary metabolite in this class is Canrenone (CAN) , which was long considered the major active metabolite.[1][3] Canrenone itself is further metabolized through various reactions including hydroxylation and reduction.[4]

-

Metabolites with Sulfur Retention: This pathway retains the sulfur atom and leads to the formation of several key active metabolites. The initial step is the deacetylation of spironolactone to form 7α-thiospironolactone (7α-TS) .[5][6] This is followed by S-methylation to yield 7α-thiomethylspironolactone (7α-TMS) , which is now understood to be the main metabolite in terms of systemic exposure.[5][7] Further oxidation of 7α-TMS results in 6β-hydroxy-7α-thiomethylspironolactone (HTMS) .[5]

These sulfur-containing metabolites, particularly 7α-TMS, are now recognized as major contributors to the pharmacological activity of spironolactone.[6][7]

Metabolic Pathways and Signaling

Spironolactone and its active metabolites exert their therapeutic effects primarily by acting as competitive antagonists of the mineralocorticoid receptor (MR), which is activated by aldosterone.[8][9] By blocking this receptor, they inhibit the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[5] This leads to increased excretion of sodium and water, while retaining potassium.[5]

Below are diagrams illustrating the primary metabolic pathway of spironolactone and its mechanism of action.

Caption: Primary metabolic pathways of spironolactone.

Caption: Mechanism of action of spironolactone at the mineralocorticoid receptor.

Quantitative Data on Spironolactone and its Metabolites

The pharmacokinetics of spironolactone are characterized by its short half-life and the longer half-lives of its active metabolites. The following tables summarize key pharmacokinetic parameters observed in human plasma.

Table 1: Pharmacokinetic Parameters of Spironolactone and its Major Metabolites

| Compound | Mean Half-Life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |

|---|---|---|

| Spironolactone | 1.4[5] | ~2.6[5] |

| Canrenone (CAN) | 16.5[5] | ~4.3[5] |

| 7α-Thiomethylspironolactone (7α-TMS) | 13.8[5] | - |

| 6β-Hydroxy-7α-thiomethylspironolactone (HTMS) | 15.0[5] | - |

Table 2: Steady-State Serum Concentrations after 100 mg Daily Dose (Day 15)

| Compound | Peak Serum Level (Cmax) (ng/mL) | Area Under the Curve (AUC 0-24h) (ng·hr/mL) |

|---|---|---|

| Spironolactone | 80 ± 20 | 231 ± 50 |

| Canrenone (CAN) | 181 ± 39 | 2173 ± 312 |

| 7α-Thiomethylspironolactone (7α-TMS) | 391 ± 118 | 2804 ± 777 |

| 6β-Hydroxy-7α-thiomethylspironolactone (HTMS) | 125 ± 24 | 1727 ± 367 |

Data from a study in 12 healthy males receiving 100 mg of spironolactone daily for 15 days.

Experimental Protocols

The accurate quantification of spironolactone and its metabolites is challenging due to the in-source fragmentation of the parent drug into canrenone during mass spectrometry analysis.[10] Therefore, chromatographic separation is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the method of choice for sensitive and specific quantification.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting spironolactone and its metabolites from plasma or serum is protein precipitation.

Protocol:

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 500 µL of methanol to the plasma sample.

-

Vortex the mixture for 10-15 seconds to ensure thorough mixing and protein precipitation.[10]

-

Centrifuge the sample at 4000 rpm for 6 minutes to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation by protein precipitation.

LC-MS/MS Analysis

The following provides an example of a validated LC-MS/MS method for the simultaneous determination of spironolactone and canrenone.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)[10] |

| Mobile Phase | 58% Methanol, 42% 10 mM Ammonium Acetate in Water[2] |

| Flow Rate | 1.0 mL/min[2][10] |

| Column Temperature | 48 °C[2] |

| Injection Volume | 3 µL[11] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[10] |

| Monitored Ions | Selected Ion Monitoring (SIM) of precursor ion m/z 341.25 for both spironolactone and canrenone.[12] |

| Fragmentation Ions (for MS/MS) | From precursor m/z 341: 169, 187, 283, 305[10] |

| Dry Gas Temperature | 225 °C[10] |

| Nebulizer Pressure | 60 psi[10] |

| Capillary Voltage | 4000 V (for Spironolactone), 2000 V (for Canrenone)[10] |

Note: Due to the similar mass of spironolactone and canrenone, and the in-source fragmentation of spironolactone to a canrenone-like ion, chromatographic separation is essential to distinguish between the two compounds. Their different retention times allow for accurate quantification.[10]

Conclusion

The characterization of spironolactone metabolites has evolved significantly, revealing a complex metabolic profile where sulfur-retaining compounds, particularly 7α-thiomethylspironolactone, play a crucial role in the drug's overall activity. This guide provides a foundational understanding of the key metabolites, their formation, and their mechanism of action. The detailed experimental protocols serve as a starting point for researchers in developing and validating robust analytical methods for pharmacokinetic and pharmacodynamic studies. Accurate measurement of these metabolites is critical for optimizing therapeutic strategies and ensuring patient safety in clinical practice.

References

- 1. revistas.usp.br [revistas.usp.br]

- 2. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]

- 3. the-metabolism-and-biopharmaceutics-of-spironolactone-in-man - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 7. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. File:Spironolactone metabolism.png - Wikimedia Commons [commons.wikimedia.org]

- 9. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Spironolactone's Affinity for the Mineralocorticoid Receptor: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spironolactone's binding affinity for the mineralocorticoid receptor (MR). Spironolactone, a potassium-sparing diuretic, functions primarily as a competitive antagonist at the MR, playing a crucial role in the management of conditions such as primary aldosteronism, heart failure, and hypertension.[1][2] A thorough understanding of its interaction with the MR is fundamental for ongoing research and the development of novel, more selective MR antagonists.

Quantitative Analysis of Spironolactone Binding Affinity

The binding affinity of spironolactone for the mineralocorticoid receptor has been quantified through various in vitro assays, primarily competitive radioligand binding studies. These studies typically measure the concentration of spironolactone required to inhibit the binding of a radiolabeled ligand (e.g., [³H]-aldosterone or [³H]-dexamethasone) to the receptor by 50% (IC50). The dissociation constant (Kd) for spironolactone binding has also been determined, providing a direct measure of the drug-receptor complex stability.

Below is a summary of key quantitative data from published studies:

| Parameter | Ligand | Receptor/System | Value (nM) | Reference |

| IC50 | Spironolactone vs. [³H]-aldosterone | Wild-type MR Ligand Binding Domain (LBD) | 13 | [1] |

| IC50 | Spironolactone vs. [³H]-aldosterone | GMGG Chimera (MR amino acids 804–874) | 25 | [1] |

| IC50 | Spironolactone | Mineralocorticoid Receptor | 24 | [3] |

| Kd | [³H]-spironolactone | Rat Kidney Homogenates | 12.9 ± 0.6 | [4] |

These data consistently demonstrate spironolactone's high affinity for the mineralocorticoid receptor. The specificity of spironolactone for the MR over the glucocorticoid receptor (GR) is a key aspect of its pharmacological profile, although it does exhibit some cross-reactivity with other steroid receptors, such as the androgen and progesterone receptors, leading to potential side effects.[1][2][5]

Experimental Protocols for Determining Binding Affinity

The following section details a common experimental methodology used to determine the binding affinity of spironolactone for the mineralocorticoid receptor, based on competitive radioligand binding assays performed in a cellular context.

Competitive Radioligand Binding Assay in Transfected COS-1 Cells

This protocol is adapted from studies investigating the determinants of spironolactone binding specificity.[1][6][7]

1. Cell Culture and Transfection:

-

COS-1 (monkey kidney fibroblast) cells, which lack endogenous MR and GR, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with appropriate serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

Cells are transiently transfected with expression vectors encoding the human mineralocorticoid receptor ligand-binding domain (LBD) or relevant chimeric constructs using a suitable transfection reagent.

2. Ligand Binding Assay:

-

Preparation: Transfected cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl based).

-

Incubation: The cell homogenates (containing the expressed receptors) are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]-aldosterone or [³H]-dexamethasone.

-

Competition: A range of concentrations of unlabeled spironolactone is added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a large excess (e.g., 500-fold) of unlabeled aldosterone to determine the level of non-specific binding.[1][6]

-

Separation: After incubation to equilibrium, bound and free radioligand are separated. A common method is dextran-charcoal absorption, where the charcoal adsorbs the free radioligand, allowing the protein-bound radioligand to be quantified.[4]

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the spironolactone concentration.

-

The IC50 value is determined from the resulting sigmoidal competition curve using non-linear regression analysis.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Mineralocorticoid receptor antagonists and endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 4. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Cellular Choreography of Spironolactone: An In-Depth Technical Guide to its Initial In-Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a well-established mineralocorticoid receptor antagonist, has long been a cornerstone in the management of cardiovascular and renal diseases. Beyond its classical role as a potassium-sparing diuretic, a growing body of in-vitro research has unveiled a complex and multifaceted profile of cellular effects. These initial studies have illuminated spironolactone's potential as a modulator of key cellular processes, including angiogenesis, inflammation, apoptosis, and cell proliferation. This technical guide provides a comprehensive overview of these foundational in-vitro investigations, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anti-Angiogenic Effects

Spironolactone has demonstrated notable anti-angiogenic properties in several in-vitro models, suggesting its potential in contexts where pathological blood vessel formation is a key driver of disease, such as in cancer and macular degeneration.[1][2] These effects appear to be independent of its mineralocorticoid receptor antagonism.[1][3]

Quantitative Data: Anti-Angiogenic Effects of Spironolactone

| Cell Line | Assay | Spironolactone Concentration | Observed Effect | Reference |

| Bovine Capillary Endothelial Cells (BCECs) | bFGF-stimulated Proliferation | IC50: 5 ± 1 µmol/L | Inhibition of proliferation | [4] |

| Bovine Capillary Endothelial Cells (BCECs) | VEGF-stimulated Proliferation | Not specified | Inhibition of proliferation | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | Not specified | Inhibition of proliferation | [3] |

| Bovine Capillary Endothelial Cells (BCECs) | bFGF-stimulated Chemotaxis | 10 µmol/L and 20 µmol/L | Almost complete inhibition of chemotaxis | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Chemotaxis | Dose-dependent | Reduction of cell migration | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Capillary Tube Formation | Dose-dependent | Reduction of capillary tube formation | [3] |

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol is a standard method to assess the effect of a compound on the growth of endothelial cells, a critical step in angiogenesis.

-

Cell Culture: Bovine Capillary Endothelial Cells (BCECs) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media, typically supplemented with fetal bovine serum (FBS) and endothelial cell growth supplements.[3][4]

-

Seeding: Cells are seeded into 24-well plates at a density of approximately 20,000-24,000 cells/mL.[4]

-

Treatment: After allowing the cells to adhere overnight, the media is replaced with fresh media containing varying concentrations of spironolactone. A vehicle control (e.g., DMSO) is also included.[4] To induce proliferation, a stimulating factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) is added.[1][3]

-

Incubation: The plates are incubated for a defined period, typically 72 hours.

-

Quantification: Cell proliferation can be quantified using various methods, such as direct cell counting with a hemocytometer or colorimetric assays like the MTT assay. The MTT assay involves the addition of a tetrazolium salt which is converted by metabolically active cells into a colored formazan product, the absorbance of which is measured spectrophotometrically.[5]

Chemotaxis Assay

This assay measures the directed migration of endothelial cells in response to a chemical stimulus, a key process in the formation of new blood vessels.

-

Chamber Setup: A Boyden chamber or a similar multi-well migration assay plate with a porous membrane (e.g., 8 µm pores) is used.

-

Cell Preparation: Endothelial cells are serum-starved for a few hours prior to the assay.

-

Loading: The lower chamber is filled with media containing a chemoattractant, such as bFGF.[1] The upper chamber is seeded with the prepared endothelial cells in serum-free media, along with different concentrations of spironolactone or a vehicle control.

-

Incubation: The chamber is incubated for a period of 4-6 hours to allow for cell migration through the membrane.

-

Analysis: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Signaling Pathway

Caption: Inhibition of Angiogenesis by Spironolactone.

Anti-Proliferative and Pro-Apoptotic Effects on Cancer Cells

Initial in-vitro studies have highlighted the cytotoxic and pro-apoptotic potential of spironolactone against various cancer cell lines.[6][7] This anti-cancer activity is often dose- and time-dependent and can involve the induction of apoptosis through caspase activation.[1]

Quantitative Data: Anti-Proliferative and Apoptotic Effects of Spironolactone

| Cell Line | Assay | Spironolactone Concentration | Observed Effect | Reference |

| Hep-2 (Human Larynx Carcinoma) | Crystal Violet Assay (48h) | 1000 µg/ml | 93.6% growth inhibition | [6] |

| AMN-3 (Mammary Adenocarcinoma) | Crystal Violet Assay (24h) | 1000 µg/ml | 94.5% growth inhibition | [6] |

| U87-MG (Human Glioblastoma) | MTT Assay | 30 µM (maximum effect) | Dose-dependent cytotoxicity | [1] |

| U87-MG (Human Glioblastoma) | Annexin V/PI Staining | 30 µM (48h) | ~20% apoptotic cell death | [1] |

| U87-MG (Human Glioblastoma) | Caspase-8 Activity Assay | 30 µM (48h) | ~1.6-fold increase in activity | [1] |

| U87-MG (Human Glioblastoma) | Caspase-9 Activity Assay | 30 µM (48h) | ~1.25-fold increase in activity | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Caspase-3 Activity Assay | 10 µM (48h pretreatment) | 63.4% of control caspase-3 activity | [2] |

Experimental Protocols

MTT Cell Viability Assay

A colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., U87-MG) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[1]

-

Treatment: The cells are treated with various concentrations of spironolactone (e.g., 0-50 µM) for different time periods (e.g., 48 and 72 hours).[1]

-

MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with spironolactone as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay

This colorimetric assay measures the activity of specific caspases, key enzymes in the apoptotic pathway.

-

Cell Lysis: After treatment with spironolactone, cells are lysed to release their cytoplasmic contents.

-

Substrate Addition: The cell lysate is incubated with a colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9).

-

Incubation: The reaction is incubated to allow the caspase to cleave the substrate, releasing a chromophore (p-nitroaniline, pNA).

-

Absorbance Measurement: The absorbance of the released chromophore is measured at 405 nm. The increase in absorbance is proportional to the caspase activity.

Signaling Pathway

Caption: Spironolactone's Pro-Apoptotic Signaling.

Anti-Inflammatory Effects

Spironolactone has been shown to exert anti-inflammatory effects in-vitro by inhibiting the production of several pro-inflammatory cytokines.[10][11] This action appears to be mediated, at least in part, through the inactivation of the NF-κB signaling pathway.[12]

Quantitative Data: Anti-Inflammatory Effects of Spironolactone

| Cell Type | Stimulant | Cytokine | Spironolactone Concentration | Observed Effect | Reference |

| Human Blood Leucocytes | PHA and LPS | TNF-α, Lymphotoxin, IFN-γ, GM-CSF, IL-6 | In vivo attainable doses | 70-90% inhibition of release | [10] |

| Human Peripheral Blood Mononuclear Cells | Angiotensin II | MCP-1, TNF-α | 10 µM | Significant reduction in production | [11] |

| RAW 264.7 Macrophages | LPS | Nitric Oxide, TNF-α, Prostaglandin E2 | Not specified | Significant inhibition of production | [13] |

| Human Mononuclear Cells | - | NF-κB Activity | 0.4 µM | Significant reduction in activity | [12] |

Experimental Protocols

Cytokine Production Assay

This protocol measures the amount of cytokines released by immune cells in response to a stimulus.

-

Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are then cultured in appropriate media.[14]

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or phytohaemagglutinin (PHA) in the presence of varying concentrations of spironolactone or a vehicle control.[10][14]

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

NF-κB Activity Assay

This assay determines the activation of the transcription factor NF-κB, a key regulator of inflammation.

-

Nuclear Extract Preparation: After cell treatment and stimulation, nuclear extracts are prepared from the cells to isolate the nuclear proteins, including activated NF-κB.

-

Binding Reaction: The nuclear extracts are incubated in a microplate well coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Antibody Incubation: A primary antibody specific for the p65 subunit of NF-κB is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Detection: A colorimetric substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the amount of activated NF-κB.

Signaling Pathway

Caption: Spironolactone's NF-κB Inhibition.

Effects on Endothelial Cells and Other Signaling Pathways

Spironolactone has been shown to influence other cellular pathways, including those related to oxidative stress and autophagy, which have broad implications for cellular health and disease.

NADPH Oxidase Inhibition

In human umbilical artery endothelial cells (HUAECs), aldosterone was found to increase the expression of NADPH oxidase subunits and its activity, leading to oxidative stress. Spironolactone was shown to inhibit these effects, suggesting a protective role against aldosterone-induced endothelial dysfunction.[15][16]

Experimental Protocol: NADPH Oxidase Activity Assay

-

Cell Culture and Treatment: HUAECs are incubated with aldosterone in the presence or absence of spironolactone.[15]

-

Cell Lysis: The cells are lysed to release their contents.

-

Lucigenin Chemiluminescence: NADPH oxidase activity is measured using a lucigenin-based chemiluminescence assay. Lucigenin acts as a substrate for superoxide, and the resulting light emission is proportional to NADPH oxidase activity. The chemiluminescence is measured using a luminometer.[15]

PI3K/Akt/mTOR Pathway Inhibition

In podocytes under mechanical stress, spironolactone was found to promote autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. This suggests a potential mechanism by which spironolactone may protect against certain types of kidney damage.[17][18]

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Proteins

-

Protein Extraction: Following cell treatment, total protein is extracted from the cells.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The relative levels of the phosphorylated proteins are normalized to the total protein levels to determine the activation state of the pathway.[19]

Signaling Pathway

Caption: Spironolactone's Modulation of Cellular Stress Pathways.

Conclusion

The initial in-vitro studies on spironolactone have revealed a remarkable breadth of cellular effects that extend far beyond its well-characterized role as a mineralocorticoid receptor antagonist. Its ability to inhibit angiogenesis, suppress inflammation, induce apoptosis in cancer cells, and modulate key signaling pathways underscores its potential for repositioning in a variety of therapeutic areas. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate cellular mechanisms of spironolactone and unlock its full therapeutic potential. Future investigations should focus on elucidating the precise molecular targets and downstream effectors to fully harness the pleiotropic benefits of this versatile compound.

References

- 1. brieflands.com [brieflands.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

- 6. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New activity of spironolactone. Inhibition of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spironolactone Inhibits NADPH Oxidase-Induced Oxidative Stress and Enhances eNOS in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spironolactone inhibits NADPH oxidase-induced oxidative stress and enhances eNOS in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Spironolactone's Journey: A Pharmacokinetic Exploration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of spironolactone's pharmacokinetics across various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used mineralocorticoid receptor antagonist is paramount for accurate interpretation of preclinical data and successful translation to clinical applications. This document provides a consolidated overview of key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Section 1: Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of spironolactone and its active metabolites exhibits considerable variability across different animal species. The following tables summarize key quantitative parameters to facilitate cross-species comparison.

Table 1: Pharmacokinetic Parameters of Spironolactone Following Intravenous Administration in Rats

| Parameter | Value (Mean ± SE) | Unit | Reference |

| Dose | 20 | mg/kg | [1] |

| AUC | 4100.8 ± 212.9 | ng·h/mL | [1] |

| MRT | 0.29 ± 0.01 | h | [1] |

| CL | 4915.7 ± 248.0 | mL/h/kg | [1] |

| Vd(ss) | 1435.4 ± 48.4 | mL/kg | [1] |

AUC: Area under the plasma concentration-time curve; MRT: Mean residence time; CL: Clearance; Vd(ss): Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of the Active Metabolite Canrenone Following Intravenous Administration of Spironolactone in Rats

| Parameter | Value (Mean ± SE) | Unit | Reference |

| Dose (Spironolactone) | 20 | mg/kg | [1] |

| AUC | 4196.1 ± 787.5 | ng·h/mL | [1] |

| MRT | 1.99 ± 0.13 | h | [1] |

| Cmax | 1546.3 ± 436.4 | ng/mL | [1] |

| Tmax | 1.0 ± 0.0 | h | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 3: Gastrointestinal Absorption of Spironolactone in Different Animal Models

| Animal Model | Estimated Absorption | Reference |

| Rat | 82% | [2][3] |

| Dog | 62% | [2][3] |

| Monkey | 103% | [2][3] |

Table 4: Pharmacokinetic Parameters of Spironolactone Metabolites in Dogs Following Oral Administration

| Metabolite | Dose (Spironolactone) | Cmax (Mean) | Tmax (Mean) | Plasma Clearance (Mean ± SD) | Reference |

| 7α-thiomethyl-spironolactone | 2 mg/kg | 382 µg/L | 2 h | 0.89 ± 0.44 L/h/kg | [4] |

| Canrenone | 2 mg/kg | 94 µg/L | 4 h | 1.45 ± 0.39 L/h/kg | [4] |

| Canrenone | 2 mg/kg | 41 ng/mL | 4 h | 3 L/h/kg | [5] |

Table 5: Excretion of Radiolabeled Spironolactone in Different Animal Models Following Oral Administration

| Animal Model | % of Dose in Urine | % of Dose in Faeces | Reference |

| Rat | 4.7% | 90% (intravenous) | [2][3] |

| Dog | 18% | 70% | [2][3][4] |

| Monkey | 46% | 40.1% | [2][3] |

Section 2: Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of spironolactone in animal models.

Intravenous Pharmacokinetic Study in Rats

This protocol outlines the determination of spironolactone's pharmacokinetic profile following a single intravenous dose.

Animals:

-

Male Sprague-Dawley rats are typically used.[2]

Drug Administration:

-

Spironolactone is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and ethanol) and administered as a bolus injection via the tail vein. A common dose is 20 mg/kg.[1]

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, and 6 hours) post-administration from the jugular vein.

-

To prevent degradation of spironolactone by plasma esterases, blood samples must be immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) to separate the plasma.[1] The addition of an esterase inhibitor like sodium fluoride to the collection tubes is also recommended.[1]

Sample Analysis:

-

Plasma concentrations of spironolactone and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method.[6]

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and mean residence time.

Oral Bioavailability Study in Dogs

This protocol is designed to assess the oral absorption and bioavailability of spironolactone.

Animals:

-

Beagle dogs are a commonly used model.[7]

Drug Administration:

-

Spironolactone is administered orally, often in capsule form, at a specific dose (e.g., 2 mg/kg).[4]

-

The influence of food on bioavailability is a critical aspect to investigate; therefore, studies are often conducted in both fasted and fed states.[4] Food has been shown to increase the bioavailability of spironolactone in dogs.[4]

Blood Sampling:

-

Serial blood samples are collected from a peripheral vein (e.g., cephalic vein) at various time points post-dosing.

Sample Analysis:

-

Due to the rapid metabolism of the parent drug, the pharmacokinetics of spironolactone are often based on the measurement of its primary active metabolites, 7α-thiomethyl-spironolactone and canrenone, in plasma using HPLC.[4][5]

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters for the metabolites, including Cmax, Tmax, and AUC, are calculated. Bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Section 3: Signaling Pathways and Metabolic Fate

The pharmacological effects and disposition of spironolactone are intrinsically linked to its interaction with specific signaling pathways and its extensive metabolism.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone exerts its primary therapeutic effect by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor (MR) in target tissues such as the kidneys, heart, and blood vessels.[8] This antagonism prevents the translocation of the MR to the nucleus, thereby inhibiting the expression of aldosterone-induced proteins that regulate sodium and potassium transport.

Caption: Spironolactone competitively antagonizes the mineralocorticoid receptor.

Metabolic Pathway of Spironolactone

Spironolactone is a prodrug that undergoes rapid and extensive metabolism in the liver and other tissues to form several active metabolites.[8][9] The primary metabolic transformations involve dethioacetylation and subsequent S-methylation.

Caption: Major metabolic pathways of spironolactone.

Experimental Workflow for Pharmacokinetic Studies

A typical experimental workflow for investigating the pharmacokinetics of spironolactone in an animal model involves several key stages, from animal preparation to data analysis.

Caption: General workflow for animal pharmacokinetic studies.

References

- 1. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Pharmacological particulars - Prilactone Next® 10mg, 50mg and 100mg chewable tablets for dogs [noahcompendium.co.uk]

- 6. Effect of spironolactone on diuresis and urine sodium and potassium excretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A preclinical pharmacokinetic and pharmacodynamic approach to determine a dose of spironolactone for treatment of congestive heart failure in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spironolactone for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 9. go.drugbank.com [go.drugbank.com]

A Comprehensive Structural Analysis of Spironolactone and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural characteristics of spironolactone and its analogues. Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR), widely used in the treatment of conditions such as heart failure, hypertension, and edema.[1][2][3] A thorough understanding of its structure, the relationship between its structural features and biological activity, and the analytical methods for its characterization are paramount for the development of novel, more selective, and potent MR antagonists.

Core Molecular Structure

Spironolactone (7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a synthetic steroid built upon a pregnane skeleton.[2][4] Its structure is distinguished by several key functional groups that are critical for its biological activity:

-

Steroid Nucleus: A four-ring system (A, B, C, and D rings) that forms the backbone of the molecule.

-

γ-Lactone Ring: A five-membered lactone ring spiro-fused at the C17 position. This feature is a hallmark of spirolactone-type MR antagonists.[5]

-

7α-Thioacetyl Group: An acetylthio group at the C7 position, which significantly influences its potency and metabolic profile.

-

α,β-Unsaturated Ketone: A ketone at C3 and a double bond between C4 and C5 in the A-ring, which are common features in many steroid hormones and their antagonists.

The chemical structure of spironolactone and its primary active metabolite, canrenone, are depicted below.[1]

Structure-Activity Relationships (SAR)

The interaction of spironolactone and its analogues with the mineralocorticoid receptor is highly dependent on their three-dimensional structure. Modifications to the core structure can drastically alter binding affinity and antagonist activity.

-

The C17-Spirolactone Ring: The γ-lactone ring at the C17 position is considered essential for the antagonist properties of this class of molecules.[5] Replacing this ring with other substituents, such as a 17α-hydroxypropyl and a 17β-hydroxyl group, can lead to a loss of affinity for the mineralocorticoid receptor.[6]

-

Substituents at C7: The 7α-thioacetyl group of spironolactone is a key determinant of its high potency. The nature of the substituent at this position can modulate the antagonist activity. Docking experiments have suggested that the potency of C7-substituted spirolactones is related to how well the substituent is accommodated within the ligand-binding domain of the receptor.[5]

-

Modifications in the A and B Rings: The introduction of a double bond or a cyclopropane ring at the 1,2 or 6,7 positions has been shown to reduce the binding affinity for the mineralocorticoid receptor.[7] However, a 6β,7β-cyclopropane ring may enhance in vivo activity by potentially hindering metabolic activation.[7] For instance, prorenone, which has a 6,7-methylene group in the beta position instead of the 7α-thioacetyl group, exhibits increased receptor affinity and biological activity compared to spironolactone.[6]

-

Substitutions on the D-ring: The introduction of a methyl group on the D-ring of spironolactone has been observed to cause a significant decrease in both in vitro and in vivo activity.[6]

Table 1: Summary of Structure-Activity Relationships of Spironolactone Analogues

| Analogue/Modification | Position of Modification | Change in Structure | Impact on Activity | Reference |

| Prorenone | C6, C7 | Replacement of 7α-thioacetyl with a 6β,7β-methylene group | Increased affinity and biological activity | [6] |

| Canrenone | C7 | Removal of the 7α-thioacetyl group | Active metabolite, but generally less potent than spironolactone | [1][8] |

| C6/C7 Unsaturated Analogues | C6, C7 | Introduction of a double bond | Reduced activity in vitro and in vivo | [6] |

| 1,2 or 6,7-Cyclopropane Analogues | C1, C2 or C6, C7 | Insertion of an α-cyclopropane ring | Reduction in binding affinity | [7] |

| D-ring Methylated Analogue | D-ring | Introduction of a methyl group | Significant drop in activity | [6] |

Spectroscopic and Crystallographic Analysis

The precise structure of spironolactone and its analogues is elucidated through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the chemical environment of atoms and functional groups within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. Key signals in the ¹H NMR spectrum of spironolactone in DMSO-d6 include the vinyl proton at C4, the proton at C7, and the methyl protons.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. For spironolactone, key peaks correspond to the C=O stretching of the γ-lactone, the C=O of the α,β-unsaturated ketone, and the C=O of the thioester.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for identifying spironolactone, its metabolites, and impurities.[12][13]

Table 2: Key Spectroscopic Data for Spironolactone

| Technique | Parameter | Observed Value | Functional Group Assignment | Reference |

| UV-Vis | λmax in Methanol | ~238 nm | α,β-Unsaturated ketone | [8][14] |

| IR (KBr) | Wavenumber (cm⁻¹) | ~1770 | C=O stretch (γ-lactone) | [11] |

| ~1670 | C=O stretch (α,β-unsaturated ketone) | [11] | ||

| ~1690 | C=O stretch (thioester) | |||

| ¹H NMR | Chemical Shift (δ, ppm) | 5.8 | C4-H (vinyl) | [9] |

| (in DMSO-d6) | 3.8 | C7-H | [9] | |

| 2.1 | -SC(O)CH₃ | [9] | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~198 | C3 (ketone) | [15] |

| ~176 | C21 (lactone) | [15] | ||

| ~169 | Thioester carbonyl | [15] | ||

| ~124, ~165 | C4, C5 (alkene) | [15] | ||

| MS (ESI) | m/z | 417.2 [M+H]⁺ | Molecular Ion | [11] |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of spironolactone. Studies have revealed the existence of multiple polymorphic and solvated crystalline forms.[16] The conformation of the steroid rings has been determined, with the B and C rings typically adopting chair conformations.[17] The analysis of crystal packing shows that molecules are held together by van der Waals forces.[17] The existence of different polymorphic forms is an important consideration in pharmaceutical development, as it can affect properties like solubility and bioavailability.[16][18]

Mechanism of Action: Mineralocorticoid Receptor Signaling

Spironolactone exerts its therapeutic effect by competitively inhibiting the mineralocorticoid receptor (MR). The MR is a nuclear receptor that, upon binding its natural ligand aldosterone, translocates to the nucleus and regulates the transcription of target genes.[19][20][21]

The signaling cascade proceeds as follows:

-

Ligand Binding: Aldosterone, a mineralocorticoid hormone, diffuses into the cell and binds to the MR in the cytoplasm.[20]

-

Conformational Change and Dissociation: This binding induces a conformational change in the MR, causing it to dissociate from chaperone proteins like heat shock proteins.[20][22]

-

Nuclear Translocation and Dimerization: The activated MR-aldosterone complex translocates into the nucleus and forms a homodimer.[21]

-

DNA Binding and Gene Transcription: The dimer binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[20][22] This recruits co-activators and the transcriptional machinery, leading to the expression of proteins like the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which are involved in sodium and water reabsorption.[20][21]

Spironolactone, due to its structural similarity to aldosterone, binds to the MR but does not induce the proper conformational change required for full receptor activation.[23] This competitive antagonism prevents aldosterone from binding and initiating the downstream signaling cascade, thus promoting the excretion of sodium and water while retaining potassium.[2]

Experimental Protocols

Synthesis of Spironolactone

The synthesis of spironolactone has been approached through various routes since its initial development in 1957.[3] A common strategy involves the modification of a steroid precursor like dehydroepiandrosterone.[24] Key steps in many synthetic pathways include:

-

Formation of the γ-lactone ring: This is often achieved through reactions involving the 17-hydroxyl group and subsequent cyclization. One notable method involves the γ-lactonization of homopropargyl alcohols.[24]

-

Introduction of the A-ring dienone system: Oxidation reactions, for example using chloranil, are employed to create the conjugated double bond system in the A-ring.[24]

-

Addition of the 7α-thioacetyl group: This is typically accomplished via a conjugate addition of thioacetic acid to the 6,7-double bond of a dienone intermediate.[24]

Several industrial synthesis methods have been developed and refined over the years to improve yield and efficiency.[24][25]

Analytical Methods

Standardized analytical protocols are essential for the quality control and quantitative analysis of spironolactone in pharmaceutical formulations.

A. UV-Visible Spectrophotometry

This method is commonly used for the quantitative determination of spironolactone in bulk and dosage forms.

-

Objective: To quantify the concentration of spironolactone in a sample.

-

Principle: The α,β-unsaturated ketone chromophore in spironolactone absorbs UV radiation at a characteristic wavelength. The absorbance is directly proportional to the concentration according to the Beer-Lambert law.

-

Instrumentation: UV-Visible Spectrophotometer.

-

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of spironolactone reference standard (e.g., 2.5 mg) and dissolve it in a volumetric flask (e.g., 25 mL) with the solvent to prepare a stock solution (e.g., 100 µg/mL).[14][26] Sonication can be used to ensure complete dissolution.[14][26]

-

Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 5, 10, 15, 20, 30 µg/mL).[14][26]

-

Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 238 nm for spironolactone in methanol, using the solvent as a blank.[14][26]

-

Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of spironolactone in an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[14]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for the analysis of spironolactone and its impurities.

-

Objective: To separate, identify, and quantify spironolactone in a sample, often in the presence of other compounds or degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Typical Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 4) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 1:1.[4]

-

Flow Rate: Typically around 1.5 mL/min.[4]

-

Detection: UV detection at a wavelength of approximately 240 nm or 254 nm.[4][27]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[4]

-

-

Procedure:

-

Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in the mobile phase or a suitable diluent.[27]

-

Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Analysis: The retention time of the peak is used for identification, and the peak area is used for quantification against the standard. The retention time for spironolactone under these conditions is typically around 4.5 minutes.[4]

-

Conclusion

The structural analysis of spironolactone and its analogues is a multifaceted field that integrates synthetic chemistry, spectroscopy, crystallography, and molecular biology. The well-defined structure-activity relationships have guided the development of new MR antagonists with improved selectivity and pharmacokinetic profiles. The robust analytical methodologies in place ensure the quality and consistency of spironolactone as a therapeutic agent. Future research will likely focus on leveraging the detailed structural understanding of the spironolactone-MR interaction to design next-generation antagonists with superior therapeutic properties and fewer side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Structural basis of spirolactone recognition by the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. Spironolactone(52-01-7) IR Spectrum [chemicalbook.com]

- 11. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]

- 12. Novel spironolactone-analogs as impurities in spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. mjhs.md [mjhs.md]

- 15. researchgate.net [researchgate.net]

- 16. Polymorphism of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Spironolactone CAS#: 52-01-7 [amp.chemicalbook.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. cercetare.usmf.md [cercetare.usmf.md]

- 27. ijpsr.com [ijpsr.com]

A Technical Guide to the Preliminary Screening of Spironolactone's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preliminary biological screening of spironolactone. It covers its primary mechanisms of action, quantitative data on its receptor interactions, and detailed experimental protocols for assessing its key activities. This guide is intended to serve as a practical resource for researchers in pharmacology and drug development.

Core Biological Activities of Spironolactone

Spironolactone is a synthetic steroid primarily recognized as a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Its biological activities, however, extend beyond its effects on renal electrolyte balance. The preliminary screening of a compound with a similar profile should focus on three core areas:

-

Mineralocorticoid Receptor (MR) Antagonism: This is the principal mechanism of action, where spironolactone competitively binds to the MR, inhibiting the effects of aldosterone.[1][2][4] This leads to increased sodium and water excretion while retaining potassium.[2][3]

-

Androgen Receptor (AR) Antagonism: Spironolactone also acts as a competitive antagonist at the androgen receptor, which underlies its use in treating conditions like hirsutism and acne.[1][5] It competes with androgens such as dihydrotestosterone (DHT) for binding to the AR.[5]

-

Anti-fibrotic Activity: Emerging evidence indicates that spironolactone can mitigate fibrosis in various tissues, including the heart and kidneys.[6][7] This effect is thought to be mediated, at least in part, through the blockade of aldosterone-induced pro-fibrotic signaling pathways.[6]

Quantitative Analysis of Receptor Binding and Activity

A critical step in preliminary screening is to quantify the compound's affinity and functional activity at its target receptors. Spironolactone exhibits a high affinity for the mineralocorticoid receptor and a moderate affinity for the androgen receptor, with lower affinity for other steroid receptors.

| Receptor | Ligand/Compound | Assay Type | Value (nM) | Species | Reference |

| Mineralocorticoid Receptor (MR) | Spironolactone | Ki | 2.32 | Human | [2] |

| Spironolactone | IC50 (Binding) | 2.4 - 60 | Human | [2] | |

| Aldosterone | Kb | 17.7 | Human | [2] | |

| Androgen Receptor (AR) | Spironolactone | Ki | 39.4 | Human | [2] |

| Spironolactone | IC50 (Binding) | 13 - 670 | Human | [2] | |

| Spironolactone | IC50 (Functional) | 77 | Rat | [6] | |

| Dihydrotestosterone (DHT) | IC50 (Binding) | 3 | Rat | [2] | |

| Glucocorticoid Receptor (GR) | Spironolactone | Ki | 32.6 | Human | [2] |

| Spironolactone | IC50 (Binding) | 1,400 | Human | [2] | |

| Progesterone Receptor (PR) | Spironolactone | Ki | 400 | Human | [2] |

| Spironolactone | IC50 (Binding) | 650 | Human | [2] | |

| Spironolactone | EC50 (Functional) | 740 - 2,619 | Human | [2] | |

| Estrogen Receptor (ER) | Spironolactone | Ki | >1,100 | Human | [2] |

Table 1: Summary of Spironolactone's Binding Affinities (Ki) and Functional Activities (IC50/EC50) at Steroid Hormone Receptors.

Experimental Protocols

Detailed methodologies are essential for reproducible screening. Below are protocols for key assays to determine the biological activities of a spironolactone-like compound.

Mineralocorticoid and Androgen Receptor Competitive Binding Assay

This protocol outlines a radioligand filtration binding assay to determine the binding affinity (Ki) of a test compound for the MR and AR.

Objective: To quantify the ability of a test compound to compete with a specific radioligand for binding to the MR or AR.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the target receptor (e.g., rat prostate cytosol for AR, human kidney for MR).

-

Radioligand: [3H]-aldosterone for MR, [3H]-dihydrotestosterone (DHT) or [3H]-R1881 for AR.

-

Test Compound (e.g., Spironolactone) and unlabeled reference ligand (aldosterone or DHT).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at 4°C) containing EDTA (1.5 mM), sodium molybdate (1.0 mM), and DTT (1.0 mM).[1]

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

96-well plates, glass fiber filters (GF/C), and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the unlabeled reference ligand in the appropriate solvent (e.g., ethanol or DMSO).

-

Assay Setup: In a 96-well plate, add 50 µL of the test compound at various concentrations, 50 µL of the radioligand at a fixed concentration (typically at or below its Kd), and 150 µL of the receptor membrane preparation (3-120 µg protein).[8]

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes to overnight) at a specific temperature (e.g., 4°C or 30°C) with gentle agitation to reach binding equilibrium.[1][8]

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter using a cell harvester.[8] This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro Anti-Fibrotic Assay: TGF-β1-Induced Myofibroblast Differentiation

This protocol assesses the anti-fibrotic potential of a test compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis.

Objective: To determine if a test compound can prevent the TGF-β1-induced expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

Materials:

-

Cell Line: Primary human cardiac or renal fibroblasts.

-

Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

-

Serum-Free Medium for differentiation.

-

Recombinant Human TGF-β1 (e.g., 10 ng/mL).[9]

-

Test Compound (e.g., Spironolactone).

-

Reagents for Immunocytochemistry: Primary antibody against α-SMA, fluorescently-labeled secondary antibody, DAPI or Hoechst for nuclear staining.

-

Reagents for Western Blotting or qPCR.

Procedure:

-

Cell Seeding: Seed fibroblasts onto coverslips in 24-well plates (for imaging) or in 6-well plates (for protein/RNA analysis) and allow them to adhere and grow to ~70% confluence.[9]

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to arrest cell growth.[9]

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, add TGF-β1 (e.g., 10 ng/mL) to induce differentiation.[9] Include appropriate controls (untreated, TGF-β1 only, vehicle control).

-

Incubation: Incubate the cells for 48-72 hours to allow for myofibroblast differentiation.[7][9]

-

Analysis (Immunocytochemistry):

-

Fix the cells on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with anti-α-SMA primary antibody, followed by a fluorescent secondary antibody.

-

Counterstain nuclei with DAPI/Hoechst.

-

Visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or fluorescence intensity.

-

-

Analysis (Western Blot/qPCR):

-

Lyse the cells from 6-well plates to extract total protein or RNA.

-

For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for α-SMA and a loading control (e.g., GAPDH).

-

For qPCR, reverse transcribe RNA to cDNA and quantify the relative expression of the α-SMA gene (ACTA2) normalized to a housekeeping gene.

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental decision-making processes is crucial for understanding the compound's mechanism and for planning a screening campaign.

Mineralocorticoid Receptor (MR) Signaling Pathway